Boc-cys(Z-aminoethyl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

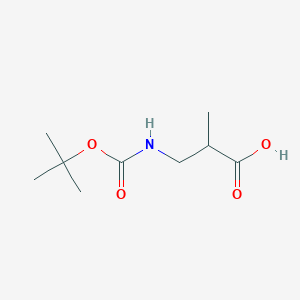

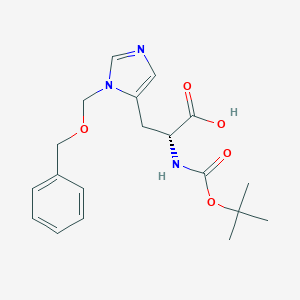

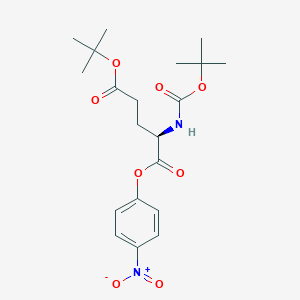

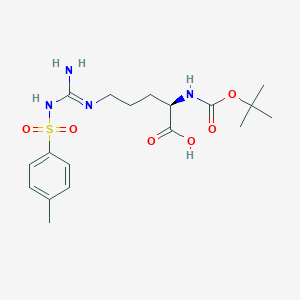

Boc-cys(Z-aminoethyl)-OH is a chemical compound with the CAS number 85003-76-5 . It is a protected derivative of the naturally occurring Lys analog δ-thialysine or thiosine, which can be incorporated into peptides as a Lys mimetic .

Molecular Structure Analysis

The molecular formula of Boc-cys(Z-aminoethyl)-OH is C18H26N2O6S . Its molecular weight is 398.47 g/mol .科学研究应用

Synthesis and Structure Characterization

One significant application is in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and treating diseases. A study demonstrates the synthesis of Fmoc-L-Lys(Boc)-Gly-OH using di-tert-butyl dicarbonate (Boc2O) for amino protection, highlighting an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Photocatalytic Activity Enhancement

Compounds like Boc-cys(Z-aminoethyl)-OH are instrumental in constructing heterostructures for photocatalytic applications. For example, a study on constructing a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst with enhanced photocatalytic activity for NOx removal demonstrates the potential of such compounds in environmental remediation (G. Zhu et al., 2019).

Fluorescence Turn-On Probes

In biochemistry, BODIPY-based fluorescent probes synthesized from multi-step reactions involving Boc-protected amino acids are used to selectively detect cysteine and homocysteine, demonstrating their utility in studying biological processes and disease mechanisms (Qing Wang et al., 2018).

Enantioselective Synthesis

The use of Boc-L-Val-OH as a ligand for enantioselective synthesis, for example, in the synthesis of planar chiral ferrocenes via palladium-catalyzed annulation, underscores the role of such compounds in achieving high enantioselectivity in chemical reactions (Yan Shi et al., 2013).

Solid-Phase Peptide Synthesis

Methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis highlight the importance of Boc-protected amino acids in peptide synthesis, offering reliability in the synthesis of long and difficult polypeptides (Markus Muttenthaler et al., 2015).

安全和危害

The safety data sheet for Boc-cys(Z-aminoethyl)-OH provides information on handling and storage, as well as first aid measures. It advises against using the substance for medicinal or household use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(Z-aminoethyl)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。